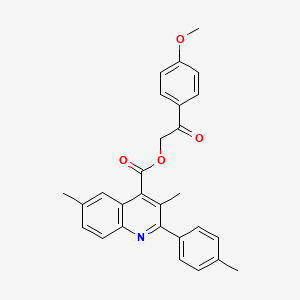![molecular formula C29H31N5O3S B12040066 2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2,5-dimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B12040066.png)
2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2,5-dimethoxyphenyl)methylidene]acetohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[5-(4-terc-butilfenil)-4-fenil-4H-1,2,4-triazol-3-il]sulfanil}-N’-[(E)-(2,5-dimetoxi-fenil)metilideno]acetohidrazida es un compuesto orgánico complejo que pertenece a la clase de los derivados del triazol. Este compuesto se caracteriza por la presencia de un anillo triazol, un grupo sulfánil y un grupo hidrazida.
Métodos De Preparación
Rutas de síntesis y condiciones de reacción
La síntesis de 2-{[5-(4-terc-butilfenil)-4-fenil-4H-1,2,4-triazol-3-il]sulfanil}-N’-[(E)-(2,5-dimetoxi-fenil)metilideno]acetohidrazida típicamente implica múltiples pasos.Las condiciones de reacción a menudo requieren catalizadores, disolventes y controles de temperatura específicos para garantizar que se obtenga el producto deseado con alta pureza y rendimiento .
Métodos de producción industrial
La producción industrial de este compuesto puede implicar la ampliación de los métodos de síntesis de laboratorio. Esto incluye la optimización de las condiciones de reacción, el uso de equipos de grado industrial y la garantía del cumplimiento de las normas de seguridad y ambientales. El uso de reactores de flujo continuo y sistemas automatizados puede mejorar la eficiencia y la consistencia del proceso de producción .
Análisis De Reacciones Químicas
Tipos de reacciones
2-{[5-(4-terc-butilfenil)-4-fenil-4H-1,2,4-triazol-3-il]sulfanil}-N’-[(E)-(2,5-dimetoxi-fenil)metilideno]acetohidrazida puede sufrir diversas reacciones químicas, incluyendo:
Oxidación: El compuesto puede oxidarse para formar sulfoxidos o sulfonas.
Reducción: Las reacciones de reducción pueden dirigirse al anillo triazol o al grupo hidrazida.
Sustitución: El compuesto puede participar en reacciones de sustitución nucleofílica o electrófila.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y varios nucleófilos o electrófilos para reacciones de sustitución. Las condiciones de reacción pueden variar, pero a menudo implican temperaturas controladas, disolventes específicos y catalizadores para facilitar las transformaciones deseadas .
Productos principales
Los productos principales formados a partir de estas reacciones dependen de las condiciones de reacción y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir sulfoxidos o sulfonas, mientras que la reducción puede producir diferentes derivados del triazol .
Aplicaciones Científicas De Investigación
2-{[5-(4-terc-butilfenil)-4-fenil-4H-1,2,4-triazol-3-il]sulfanil}-N’-[(E)-(2,5-dimetoxi-fenil)metilideno]acetohidrazida tiene una amplia gama de aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas y como reactivo en diversas reacciones orgánicas.
Medicina: Se están llevando a cabo investigaciones para explorar su potencial como agente farmacéutico, particularmente en el desarrollo de nuevos fármacos.
Industria: Puede utilizarse en la producción de productos químicos y materiales especializados.
Mecanismo De Acción
El mecanismo de acción de 2-{[5-(4-terc-butilfenil)-4-fenil-4H-1,2,4-triazol-3-il]sulfanil}-N’-[(E)-(2,5-dimetoxi-fenil)metilideno]acetohidrazida implica su interacción con dianas y vías moleculares específicas. El anillo triazol y el grupo sulfánil juegan un papel crucial en su actividad, interactuando potencialmente con enzimas, receptores u otras biomoléculas. Se requieren estudios detallados para dilucidar las dianas y vías moleculares exactas involucradas .
Comparación Con Compuestos Similares
Compuestos similares
- 2-{[5-(4-terc-butilfenil)-4-(4-clorofenil)-4H-1,2,4-triazol-3-il]sulfanil}-N’-[(E)-(2,4-dicloro-bencil)oxi]fenilmetilideno)acetohidrazida
- 2-{[5-(4-terc-butilfenil)-4-etil-4H-1,2,4-triazol-3-il]sulfanil}-N’-[(E)-(4-metilfenil)metilideno]acetohidrazida
Singularidad
La singularidad de 2-{[5-(4-terc-butilfenil)-4-fenil-4H-1,2,4-triazol-3-il]sulfanil}-N’-[(E)-(2,5-dimetoxi-fenil)metilideno]acetohidrazida reside en su combinación específica de grupos funcionales y características estructurales. Esta combinación confiere propiedades químicas y biológicas distintas, lo que lo convierte en un compuesto valioso para diversas aplicaciones de investigación .
Propiedades
Fórmula molecular |
C29H31N5O3S |
|---|---|
Peso molecular |
529.7 g/mol |
Nombre IUPAC |
2-[[5-(4-tert-butylphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(2,5-dimethoxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C29H31N5O3S/c1-29(2,3)22-13-11-20(12-14-22)27-32-33-28(34(27)23-9-7-6-8-10-23)38-19-26(35)31-30-18-21-17-24(36-4)15-16-25(21)37-5/h6-18H,19H2,1-5H3,(H,31,35)/b30-18+ |
Clave InChI |
DSUPQQGZZGYYTG-UXHLAJHPSA-N |
SMILES isomérico |
CC(C)(C)C1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)N/N=C/C4=C(C=CC(=C4)OC)OC |
SMILES canónico |
CC(C)(C)C1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)NN=CC4=C(C=CC(=C4)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(1,3-Benzodioxol-5-ylmethyl)-6-hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-IJ]quinoline-5-carboxamide](/img/structure/B12039988.png)


![3-(3-ethoxyphenyl)-N'-[(E)-(4-ethoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B12040010.png)

![1-{(E)-[(2Z)-(4-phenyl-1,3-thiazol-2(3H)-ylidene)hydrazinylidene]methyl}naphthalen-2-ol hydrobromide](/img/structure/B12040014.png)
![2-amino-4-(3,4-diethoxyphenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B12040026.png)
![N-[3,5-Bis(trifluoromethyl)phenyl]-2-{[4-ethyl-5-(2-thienyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acetamide](/img/structure/B12040032.png)
![3-(3,6-diiodo-9H-carbazol-9-yl)-N'-[(E)-(2-hydroxyphenyl)methylidene]propanehydrazide](/img/structure/B12040033.png)



![methyl 4-[(E)-{2-[(4-benzylpiperazin-1-yl)acetyl]hydrazinylidene}methyl]benzoate](/img/structure/B12040063.png)

